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Compound of Interest

Compound Name:
5-Bromo-2-fluoro-1-methoxy-3-

methylbenzene

Cat. No.: B1378222 Get Quote

Executive Summary
Substituted aromatic rings containing a strategic arrangement of halogen and activating groups

are foundational building blocks in modern organic synthesis. Their applications span from the

development of novel pharmaceuticals and agrochemicals to the creation of advanced

materials like liquid crystals. This guide provides an in-depth analysis of the chemical

properties, synthesis, and applications of a specific class of these intermediates, centered

around the structure of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. While this precise

isomer is not extensively documented in mainstream chemical literature, its structural motifs

are present in a wide range of commercially available and synthetically valuable analogs. We

will explore the nomenclature, physicochemical properties, and safety considerations of these

related compounds, provide an exemplar synthetic protocol, and illustrate their utility as

versatile precursors in complex molecule synthesis, particularly within the field of drug

discovery.

Nomenclature and Structural Analysis
The precise arrangement of substituents on an aromatic ring dictates its reactivity and utility.

Understanding the formal nomenclature and identifying related, accessible isomers is the first

step in leveraging these compounds for research and development.
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The Target Structure: 5-Bromo-2-fluoro-1-methoxy-3-
methylbenzene
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method

for naming organic compounds. For the specified molecule, the name is derived by identifying

the parent benzene ring and prioritizing the substituents to assign the lowest possible locants.

The methoxy group (-OCH₃) often forms the basis of the parent name (anisole), leading to the

systematic name 5-Bromo-2-fluoro-3-methylanisole. Alternatively, using benzene as the parent,

the name is 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene.

Despite its well-defined structure, this specific substitution pattern is not commonly listed in

major chemical databases or commercial catalogs, suggesting it is either a novel compound or

a rare, specialist intermediate.

Key Structural Analogs and Isomers
The true value for a researcher often lies in understanding the available chemical space around

a target molecule. Several related analogs, which share key functional features (bromo, fluoro,

methoxy, or methyl groups), are well-documented and commercially available. These

compounds serve as excellent starting points for synthetic campaigns.
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Compound
Name

Common
Synonym(s)

CAS Number
Molecular
Formula

Chemical
Structure

4-Bromo-2-

fluoroanisole

4-Bromo-1-

fluoro-2-

methoxybenzene

2357-52-0 C₇H₆BrFO
Br-C₆H₃(F)-

OCH₃

5-Bromo-2-

fluorotoluene

4-Bromo-1-

fluoro-2-

methylbenzene

51437-00-4 C₇H₆BrF Br-C₆H₃(F)-CH₃

5-Bromo-2-

fluoro-1,3-

dimethylbenzene

5-Bromo-2-

fluoro-m-xylene
99725-44-7 C₈H₈BrF

Br-C₆H₂(F)-

(CH₃)₂

3-Bromo-5-

methoxytoluene

1-Bromo-3-

methoxy-5-

methylbenzene

16618-67-0 C₈H₉BrO
Br-C₆H₃(OCH₃)-

CH₃

Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties and associated hazards is

critical for safe handling, experimental design, and process scale-up. The data for key analogs

are summarized below.
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Compound
Name

CAS No.
Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

GHS Hazard
Statements

4-Bromo-2-

fluoroanisole
2357-52-0 205.02

84 °C / 7

mmHg
1.590

H315, H319,

H335

5-Bromo-2-

fluorotoluene
51437-00-4 189.027[1]

Not widely

reported

Not widely

reported

Not widely

reported

5-Bromo-2-

fluoro-1,3-

dimethylbenz

ene

99725-44-7 203.05[2]
Not widely

reported

Not widely

reported

H315, H319,

H335[2][3]

3-Bromo-5-

methoxytolue

ne

16618-67-0 201.06
Not widely

reported

Not widely

reported

Not widely

reported

GHS Hazard Statement Key:

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2][3]

H335: May cause respiratory irritation.[2][3]

Handling Recommendations: All operations involving these compounds should be conducted in

a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[4] An eyewash station and

safety shower should be readily accessible.

Synthesis and Reactivity
The synthesis of multi-substituted aromatic compounds often requires a multi-step approach

involving the strategic introduction of functional groups. The presence of both electron-donating

(methoxy, methyl) and electron-withdrawing/directing (halogens) groups offers a rich landscape

for chemical transformations.
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General Synthetic Strategies
The construction of molecules like 5-bromo-2-fluoro-1-methoxy-3-methylbenzene typically

relies on a few cornerstone reactions in organic chemistry:

Electrophilic Aromatic Substitution (EAS): Reactions like bromination can be directed by

existing substituents. However, achieving specific regioselectivity in a poly-substituted ring

can be challenging and may lead to isomeric mixtures.

Diazotization and Displacement (Sandmeyer/Schiemann Reactions): This is a powerful and

highly reliable method for introducing halogens, particularly fluorine, onto an aromatic ring.

The process starts with an aniline (amino-substituted benzene), which is converted to a

diazonium salt. This salt can then be displaced with a halide. The Schiemann reaction, which

uses a tetrafluoroborate or hexafluorophosphate salt, is the most common method for

introducing fluorine.[5]

The diagram below illustrates a generalized workflow for synthesizing a bromo-fluoro-aromatic

compound from an aniline precursor, a common and effective strategy in industrial and

academic labs.
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Caption: Generalized workflow for the synthesis of a bromo-fluoro-aromatic via the Schiemann

reaction.

Exemplar Protocol: Synthesis of 1-Bromo-2-
fluorobenzene
This protocol, adapted from established literature, demonstrates the key steps of diazotization

and thermal decomposition to produce a related fluoroaromatic compound.[5]

A. Preparation of o-Bromobenzenediazonium Hexafluorophosphate

Dissolution: In a 2-L three-necked flask equipped with a mechanical stirrer and thermometer,

combine 60 g (0.35 mol) of o-bromoaniline and a solution of 95 mL of 12N hydrochloric acid

in 650 mL of water. Heat the mixture gently on a steam bath to achieve complete dissolution.

[5]

Diazotization: Cool the solution to between -5 °C and -10 °C using an ice-salt or dry ice-

acetone bath. While maintaining this temperature, slowly add a solution of 29 g (0.42 mol) of

sodium nitrite in 75 mL of water with vigorous stirring. The addition should be controlled to

keep the temperature from rising.

Salt Formation: To the cold diazonium salt solution, add 74 mL (0.60 mol) of 65%

hexafluorophosphoric acid in one portion with continued vigorous stirring.[5]

Isolation: Continue cooling and stirring for 30 minutes. Collect the precipitated diazonium

hexafluorophosphate salt by vacuum filtration on a Büchner funnel.

Washing & Drying: Wash the salt cake on the funnel with 300 mL of cold water, followed by a

cold solution of 80 mL of methanol in 320 mL of ether. Dry the salt thoroughly under vacuum

for at least 12 hours. The expected yield is 108–111 g (94–97%).

B. Thermal Decomposition to 1-Bromo-2-fluorobenzene CAUTION: This step evolves

phosphorus pentafluoride (PF₅), a toxic gas, and must be performed in a certified chemical

fume hood.[5]

Setup: Place the dried diazonium salt in a 1-L three-necked flask equipped with a

thermometer and a condenser set for distillation.
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Decomposition: Heat the flask gently with an oil bath or heating mantle. The decomposition

reaction will begin, evidenced by the evolution of gas. The product, 1-bromo-2-

fluorobenzene, will distill over.

Workup: Cool the collection flask. Add 400 mL of 10% aqueous sodium carbonate to

neutralize any remaining acid.

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer with methylene chloride (3 x 50 mL). Combine the organic layers, dry over

anhydrous sodium sulfate, and distill. The pure product is collected at 156–157 °C at

atmospheric pressure. The expected yield is 45–47 g.[5]

Applications in Research and Drug Development
The strategic placement of bromo, fluoro, and methoxy groups makes these compounds highly

valuable intermediates. Each group provides a chemical handle for subsequent, predictable

transformations.

The Role of Key Functional Groups
Bromine (Br): The bromo group is an outstanding participant in modern cross-coupling

reactions. It readily undergoes reactions like Suzuki-Miyaura (to form C-C bonds with boronic

acids), Sonogashira (C-C bonds with alkynes), Heck (C-C bonds with alkenes), and

Buchwald-Hartwig amination (C-N bonds). This versatility allows for the rapid construction of

complex molecular scaffolds from a simple starting material.[6]

Fluorine (F): The introduction of fluorine into a drug candidate is a widely used strategy in

medicinal chemistry. The C-F bond is strong and the fluorine atom is small and highly

electronegative. This can lead to:

Increased Metabolic Stability: Blocking sites of oxidative metabolism (e.g., by cytochrome

P450 enzymes).[7][8]

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions

with protein targets.

Modulated Lipophilicity: Improving a molecule's ability to cross cell membranes.[8]
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Methoxy (-OCH₃): The methoxy group is a moderately activating, ortho-, para-directing group

for further electrophilic substitutions. It can also be cleaved using reagents like BBr₃ to reveal

a highly versatile phenol group, which can then be used for ether synthesis, ester formation,

or as a nucleophile in other reactions.
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Caption: Synthetic utility of a bromo-fluoro-aromatic intermediate in key cross-coupling and

functional group transformation reactions.

Relevance in Drug Discovery and Materials Science
Halogenated aromatic intermediates are crucial in the synthesis of a wide range of bioactive

molecules. For instance, fluorinated heterocycles are common motifs in antiviral, anti-

inflammatory, and enzyme-inhibiting drugs.[8] The specific substitution patterns on the benzene

ring are designed to optimize interactions with biological targets and fine-tune the

pharmacokinetic properties of the final compound.

Beyond pharmaceuticals, these intermediates are used in the synthesis of agrochemicals and

advanced materials. For example, 4-Bromo-2-fluoroanisole has been used in the synthesis of

liquid crystals, where the precise electronic and steric properties imparted by the substituents

are critical for performance.

Conclusion
While the specific compound 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene is not a

common reagent, the analysis of its structure provides a valuable entry point into the rich and

versatile chemistry of halogenated aromatic intermediates. Analogs such as 4-bromo-2-

fluoroanisole and 5-bromo-2-fluorotoluene are powerful building blocks, offering multiple

handles for synthetic diversification through well-established methodologies like the Schiemann

reaction and palladium-catalyzed cross-coupling. For researchers in drug discovery and

materials science, a deep understanding of the synthesis, reactivity, and safe handling of this

class of compounds is essential for innovation and the efficient construction of complex, high-

value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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